molecular formula C13H10ClN3O3 B12653496 4-Chloro-4'-methoxy-2-nitroazobenzene CAS No. 84613-57-0

4-Chloro-4'-methoxy-2-nitroazobenzene

Cat. No.: B12653496
CAS No.: 84613-57-0
M. Wt: 291.69 g/mol
InChI Key: YVBBYHMLWXNHCI-UHFFFAOYSA-N
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Description

4-Chloro-4'-methoxy-2-nitroazobenzene is a substituted azobenzene derivative of significant interest in advanced materials and chemical research. This compound features a diazo group (-N=N-) linking two benzene rings, one substituted with a chloro group and a nitro group, and the other with a methoxy group. The presence of these electron-donating and electron-withdrawing substituents makes this molecule a potential candidate for studies in nonlinear optics (NLO) and as a building block for more complex organic architectures. Researchers value this compound for investigating photo-responsive behaviors, as the azobenzene core is known for its ability to undergo reversible trans-cis isomerization upon irradiation with light. The nitro group is a strong electron acceptor, while the methoxy group acts as an electron donor, creating a push-pull system that may enhance molecular hyperpolarizability, a key property for photonic applications. The compound is closely related to substances used in the synthesis of sporidesmins and other complex molecules studied in organic chemistry . This product is intended for research and further chemical synthesis in a controlled laboratory environment. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material adhering to all applicable health and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84613-57-0

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C13H10ClN3O3/c1-20-11-5-3-10(4-6-11)15-16-12-7-2-9(14)8-13(12)17(18)19/h2-8H,1H3

InChI Key

YVBBYHMLWXNHCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Chloro 4 Methoxy 2 Nitroazobenzene and Analogous Derivatives

General Synthetic Strategies for Azo Compounds with Electron-Withdrawing and Electron-Donating Groups

The construction of the azo linkage (-N=N-) between two different aromatic rings is the cornerstone of synthesizing compounds like 4-Chloro-4'-methoxy-2-nitroazobenzene. The most prevalent methods involve diazotization and coupling reactions, and to a lesser extent, reduction or oxidation reactions.

The most common and versatile method for preparing aromatic azo compounds is the azo coupling reaction. This electrophilic aromatic substitution involves two key steps:

Diazotization: A primary aromatic amine, referred to as the diazo component, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. ijirset.comresearchgate.net In the case of synthesizing this compound, the diazo component would be 4-chloro-2-nitroaniline . The presence of the electron-withdrawing nitro and chloro groups on the aniline (B41778) ring can affect the rate and conditions of diazotization.

Azo Coupling: The resulting, often unstable, diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative. researchgate.net For the target molecule, the coupling component would be anisole (methoxybenzene) or a related methoxy-substituted aromatic compound. The electron-donating methoxy (B1213986) group activates the aromatic ring of the coupling component, facilitating the electrophilic attack by the diazonium ion. The coupling reaction is typically carried out in a solution with controlled pH to optimize the reaction rate and yield.

The general reaction scheme is depicted below:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O
[Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
Reactant/StepDescription
Diazo Component Primary aromatic amine (e.g., 4-chloro-2-nitroaniline)
Diazotizing Agent Typically sodium nitrite (NaNO₂) in acidic medium (e.g., HCl, H₂SO₄)
Reaction Temperature Low temperature (0-5 °C) to ensure stability of the diazonium salt
Coupling Component Electron-rich aromatic compound (e.g., anisole)
Product Azo compound (e.g., this compound)

While diazotization and coupling are the primary synthetic routes to azo compounds, reduction reactions are more commonly associated with the cleavage of the azo bond, yielding the corresponding anilines. However, certain reductive coupling methods can be employed for the synthesis of symmetrical azo compounds, often starting from nitroaromatic precursors. For instance, the reduction of a single nitroaromatic compound can lead to the formation of a symmetrical azo derivative. While less common for unsymmetrical azo compounds like the one , it is a significant reaction class within azo chemistry.

Targeted Synthetic Routes for this compound

The synthesis would proceed via the diazotization of 4-chloro-2-nitroaniline, followed by the coupling of the resulting diazonium salt with anisole.

The optimization of the synthesis of this compound would involve a systematic variation of several key parameters to maximize the yield and purity of the product.

Key Optimization Parameters:

ParameterInfluence on the Reaction
Temperature Crucial for the stability of the diazonium salt; low temperatures (0-5 °C) are essential during diazotization and coupling to prevent decomposition.
pH The pH of the coupling reaction mixture is critical. For coupling with phenols, a mildly alkaline pH is often preferred, while for coupling with anilines, a slightly acidic medium is typically used.
Solvent The choice of solvent can affect the solubility of the reactants and the stability of the diazonium salt. Aqueous systems are common, but organic co-solvents may be used.
Stoichiometry The molar ratio of the reactants (diazo component, nitrite, acid, and coupling component) needs to be carefully controlled to ensure complete reaction and minimize side products.
Reaction Time Sufficient time must be allowed for both the diazotization and the coupling steps to proceed to completion.

Without a specific published procedure, it is not possible to provide an optimized yield for this compound. However, yields for analogous unsymmetrical azo dyes can range from moderate to high, depending on the specific substrates and the success of the optimization process.

The crude product obtained from the synthesis of this compound would likely contain unreacted starting materials and side products. Therefore, purification is a critical step to obtain the compound in high purity.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent would dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble or insoluble at all temperatures. For substituted azobenzenes, common recrystallization solvents include ethanol, methanol (B129727), acetic acid, or mixtures of solvents like ethanol/water.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For substituted azobenzenes, a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is often used to elute the desired compound.

The purity of the final product would typically be assessed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Iii. Advanced Characterization Techniques for Structural Elucidation and Isomeric States

Spectroscopic Analysis of Azobenzene (B91143) Chromophores

Spectroscopy is the cornerstone for characterizing azobenzene derivatives. The interaction of the molecule with electromagnetic radiation provides detailed information about its atomic connectivity, functional groups, and the electronic transitions that govern its photochromic properties.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Chloro-4'-methoxy-2-nitroazobenzene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Research Findings: While a dedicated spectrum for this compound is not publicly available, the expected chemical shifts can be accurately predicted based on data from closely related structures. For instance, studies on compounds like 4-(4-chlorophenyl)diazenyl)phenol (CDP) show aromatic protons in the range of 6.94–7.88 ppm. actachemicamalaysia.com The presence of an electron-withdrawing nitro group, as in our target molecule, would typically shift the signals of adjacent protons further downfield. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet around 3.8-4.0 ppm.

The ¹³C NMR spectrum is equally informative. Carbons in the aromatic rings of similar azobenzenes appear in the 115–129 ppm range. actachemicamalaysia.com Key signals include the carbon attached to the chlorine atom (C-Cl), which is expected around 136-147 ppm, and the carbon bearing the nitro group (C-NO₂), which can appear near 148 ppm. actachemicamalaysia.com The carbon of the methoxy group (-OCH₃) typically resonates around 55-60 ppm. The carbons directly bonded to the azo (-N=N-) linkage are characteristically shifted downfield, appearing in the region of 145-162 ppm. actachemicamalaysia.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm (Note: Values are estimated based on analogous compounds.)

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic Protons (H)7.0 - 8.4115 - 150
Methoxy Protons (-OCH₃)~3.9~56
Aromatic Carbons (C)-115 - 130
Carbon-Chlorine (C-Cl)-~138
Carbon-Nitro (C-NO₂)-~148
Carbon-Azo (C-N=N)-~147 and ~152
Carbon-Methoxy (C-OCH₃)-~163

Azobenzenes are known for their ability to isomerize between a thermally stable trans form and a metastable cis form. Temperature-dependent NMR spectroscopy is a powerful technique used to study the kinetics of this thermal cis-to-trans isomerization. By monitoring the change in the NMR signals of the two isomers at various temperatures, the rate constant (k) for the isomerization process can be determined.

Research Findings: For "push-pull" azobenzenes, which have both an electron-donating group (like methoxy) and an electron-withdrawing group (like nitro), the energy barrier for isomerization is significantly influenced by the substituents and the polarity of the solvent. longdom.org Studies on similar molecules, such as 4-anilino-4'-nitroazobenzene, show that increasing solvent polarity can lead to a noticeable decrease in the activation energy for the cis-trans isomerization process. longdom.org Although specific kinetic data for this compound is not detailed in the available literature, temperature-dependent NMR would be the definitive method to calculate key thermodynamic parameters like the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for its isomerization. This technique provides critical insights into the isomerization mechanism, which can proceed via either a rotation or an inversion pathway. longdom.orgresearchgate.net

Research Findings: The vibrational spectra of this compound are expected to show several characteristic absorption bands. The nitro group (NO₂) gives rise to two strong, distinct stretching vibrations: an asymmetric stretch (ν_as) typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch (ν_s) between 1300 and 1370 cm⁻¹. The azo bond (–N=N–) stretch, which is often weak in the infrared spectrum due to its symmetry, is expected around 1400-1450 cm⁻¹. However, this vibration can be more prominent in the Raman spectrum.

Other key vibrations include the C-Cl stretch, which appears in the 1000-1100 cm⁻¹ region, and the Ar-O-C stretching of the methoxy group, which gives a strong band around 1250 cm⁻¹. actachemicamalaysia.comnih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching modes appear in the 1450-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source Reference
Nitro (NO₂)Asymmetric Stretch1500 - 1560 researchgate.net
Nitro (NO₂)Symmetric Stretch1300 - 1370 researchgate.net
Aromatic C=CRing Stretch1450 - 1600 researchgate.net
Azo (N=N)Stretch~1400 - 1450 actachemicamalaysia.com
Aryl Ether (Ar-O-C)Asymmetric Stretch1230 - 1270 nih.gov
Carbon-Chlorine (C-Cl)Stretch1000 - 1100 nih.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are fundamental to the photochromic behavior of azobenzenes.

The color and photo-switching properties of azobenzenes are dictated by two primary electronic transitions.

Research Findings: The UV-Vis spectrum of the stable trans-isomer of an azobenzene derivative is typically dominated by a strong absorption band at shorter wavelengths (in the UV or near-UV region). This band corresponds to the spin-allowed π–π* transition of the conjugated aromatic system. longdom.org For a related compound, 4-(4-chlorophenyl)diazenyl)phenol, this transition was observed at 357 nm. actachemicamalaysia.com Given the extended conjugation and the push-pull nature of this compound, its π–π* transition is expected in a similar region, likely between 350-400 nm.

A second, much weaker absorption band is found at longer wavelengths (in the visible region), corresponding to the spin-forbidden n–π* transition. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. While often obscured by the tail of the stronger π–π* band in the trans-isomer, this n–π* transition becomes the lowest energy transition in the cis-isomer and is crucial for its photo-induced reverse isomerization. longdom.org

Interactive Data Table: Electronic Transitions in Azobenzenes

Transition Type Associated Isomer Typical Wavelength Range Molar Absorptivity (ε)
π–πtrans320 - 400 nmHigh ( > 10,000 M⁻¹cm⁻¹)
n–πcis / trans400 - 500 nmLow ( < 1,500 M⁻¹cm⁻¹)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Wavelength Dependence of Photoisomerization

Azobenzene and its derivatives are renowned for their photochromic properties, primarily the reversible trans-cis isomerization around the central nitrogen-nitrogen double bond (N=N). researchgate.netrsc.org This process is highly dependent on the wavelength of incident light. The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light, typically in the range of the strong π-π* transition. researchgate.net For many azobenzene derivatives, this activation wavelength is around 365 nm. researchgate.net

Conversely, the reverse isomerization from the cis back to the trans form can be triggered by irradiation with visible light, often corresponding to the weaker n-π* absorption band, which for many azobenzenes is around 450 nm. researchgate.net This back-isomerization can also occur thermally in the dark. rsc.orgresearchgate.net The substitution pattern on the aromatic rings—in this case, with chloro, methoxy, and nitro groups—influences the specific wavelengths for maximum isomerization efficiency by altering the molecule's electronic absorption spectrum. rsc.orgresearchgate.net The introduction of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a "push-pull" system, which can red-shift the absorption bands. acs.org

While the general principles are well-established, specific experimental data detailing the precise wavelengths for maximal photoisomerization of this compound are not extensively documented in the reviewed literature. However, the process can be summarized as follows:

trans → cis Isomerization: Achieved by UV light irradiation, exciting the π-π* electronic transition.

cis → trans Isomerization: Can be induced by visible light irradiation (exciting the n-π* transition) or via thermal relaxation. researchgate.net

Solvent Effects on Absorption Spectra

The electronic absorption spectrum of this compound is significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netslideshare.net Changes in the solvent environment can alter the position (λmax) and intensity of absorption bands due to differential stabilization of the ground and excited states of the molecule. researchgate.net

For push-pull azobenzenes, which possess both an electron-donating group (e.g., -OCH₃) and an electron-withdrawing group (e.g., -NO₂), the solvatochromic effects are particularly pronounced.

π→π Transitions:* These transitions, which are typically intense, often exhibit a bathochromic shift (a shift to longer wavelengths, or red shift) as solvent polarity increases. This occurs because the excited state is generally more polar than the ground state in such systems and is thus stabilized to a greater extent by polar solvents.

n→π Transitions:* This type of transition, which is characteristically weak, often shows a hypsochromic shift (a shift to shorter wavelengths, or blue shift) with increasing solvent polarity. This is especially true in protic solvents capable of hydrogen bonding, which can stabilize the non-bonding electrons on the nitrogen atoms in the ground state, thereby increasing the energy required for the n→π* transition. researchgate.net

The following table illustrates the typical solvent effect on the absorption maxima (λmax) for a substituted bis-azo thiophene (B33073) dye, demonstrating the shifts observed with changing solvent polarity. biointerfaceresearch.com

Interactive Table: Solvent Effects on λmax of a Substituted Azo Dye
SolventDielectric Constant (ε)λmax (nm)Observed Shift
Methanol (B129727)32.7486 - 502Reference
Chloroform4.81502 - 512Bathochromic
DMF36.7626 - 654Strong Bathochromic

Data is illustrative for a related class of dyes and shows a general trend. biointerfaceresearch.com

For this compound, one would expect a noticeable bathochromic shift of its primary charge-transfer band in polar solvents like methanol or DMF compared to non-polar solvents like hexane.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound's chemical formula is C₁₃H₁₀ClN₃O₃, with a calculated monoisotopic mass of 291.0411 Da. nih.gov

In a typical mass spectrum, the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed, confirming the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation pattern provides structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). miamioh.edu Aromatic halides often fragment through the loss of the halogen atom. miamioh.edu Key predicted fragments for this compound are detailed in the table below.

Interactive Table: Predicted Mass Spectrometry Fragments
m/z (Predicted)Ion FormulaFragment Identity
291.04 / 293.04[C₁₃H₁₀ClN₃O₃]⁺Molecular Ion ([M]⁺)
245.05[C₁₃H₁₀ClN₂O]⁺[M - NO₂]⁺
155.03[C₇H₄ClN₂]⁺[4-chloro-2-nitrophenyl diazenyl] fragment
135.05[C₇H₇N₂O]⁺[4-methoxyphenyl diazenyl] fragment
121.03[C₇H₄ClO]⁺[4-chloro-phenoxyl] fragment
107.05[C₇H₇O]⁺[4-methoxyphenyl] fragment

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS would provide valuable information about its constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). rsc.orgacs.org

An XPS analysis would yield spectra with peaks corresponding to the core-level electron binding energies for each element.

C 1s: The carbon spectrum would be complex, with distinct peaks resolvable for carbon atoms in different chemical environments (e.g., C-C in the aromatic rings, C-O in the methoxy group, and C-N attached to the azo group).

N 1s: The nitrogen spectrum would be particularly informative, showing separate peaks for the two different nitrogen environments: the azo group (-N=N-) and the nitro group (-NO₂). This allows for direct confirmation of these functional groups. rsc.org

O 1s: The oxygen spectrum would show peaks corresponding to the oxygen atoms in the methoxy group (-OCH₃) and the nitro group (-NO₂).

Cl 2p: The chlorine spectrum would show the Cl 2p doublet (2p₃/₂ and 2p₁/₂), confirming the presence and binding state of the chlorine atom attached to the aromatic ring.

While specific high-resolution XPS data for this compound is not available in the searched literature, studies on other azobenzene derivatives demonstrate the utility of XPS in confirming molecular integrity and orientation on surfaces. rsc.orgrsc.org

Crystallographic Studies for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unambiguous proof of structure, including molecular conformation, bond lengths, and bond angles. researchgate.net

A search of the available scientific literature and crystallographic databases did not yield a published single-crystal structure for this compound. If such a study were performed, it would reveal key structural parameters, including:

Molecular Conformation: It would confirm the trans or cis configuration of the azo bridge and the planarity or twist of the phenyl rings relative to each other.

Intermolecular Interactions: The analysis would identify non-covalent interactions like hydrogen bonds, halogen bonds, or π-π stacking, which govern the crystal packing.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of direct SCXRD data for this compound, the expected geometric parameters can be inferred from computational studies and crystallographic data of similarly substituted molecules. nih.gov The substituents (-Cl, -OCH₃, -NO₂) are known to induce specific, predictable deformations in the geometry of the benzene (B151609) rings. nih.gov

The table below presents typical or expected bond lengths and angles for the key structural motifs within the molecule, based on general crystallographic data for related compounds. It is important to note that these are not experimentally determined values for the title compound.

Interactive Table: Typical Bond Lengths and Angles
ParameterBond/AngleTypical Value
Bond Lengths
Azo BridgeN=N~1.25 Å
Azo-ArylC-N~1.42 Å
Aryl C-CC-C (in ring)~1.39 Å
Chloro SubstituentC-Cl~1.74 Å
Nitro SubstituentC-N (nitro)~1.47 Å
Nitro SubstituentN-O (nitro)~1.22 Å
Methoxy SubstituentC-O (aryl-O)~1.36 Å
Methoxy SubstituentO-C (O-methyl)~1.42 Å
Bond Angles
Azo BridgeC-N=N~114°
Nitro GroupO-N-O~124°
Methoxy GroupC-O-C~118°
Dihedral Angles
Phenyl Ring TwistC-C-N=NDefines overall planarity

The electron-withdrawing nature of the chloro and nitro groups and the electron-donating nature of the methoxy group would cause slight deviations in the internal angles of the benzene rings from the ideal 120°. nih.gov

Advanced Characterization of this compound: Elucidation of Structure and Isomeric States

The azobenzene derivative this compound is a subject of scientific interest due to the functional groups that adorn its dual-ring structure. The presence of a chloro, a methoxy, and a nitro group on the azobenzene framework suggests the potential for unique electronic and structural properties. Advanced characterization techniques are critical in understanding these properties, particularly in elucidating its molecular conformation, isomeric states, and the subtle intermolecular forces that govern its crystalline packing.

The comprehensive analysis of this compound relies on a suite of sophisticated analytical methods. These techniques provide a window into the molecule's three-dimensional arrangement and the non-covalent interactions that dictate its solid-state architecture.

Azobenzene and its derivatives are well-known for their ability to undergo reversible photoisomerization between two distinct geometric isomers: the thermodynamically more stable trans (or E) isomer and the less stable cis (or Z) isomer. This process is typically initiated by light of a specific wavelength and can be reversed either photochemically or thermally.

The elucidation of these isomeric states for this compound would involve techniques such as UV-visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. In a typical scenario, the trans isomer, with its extended conjugation, absorbs light at a longer wavelength (n→π* transition) compared to the cis isomer. The π→π* transition, on the other hand, is generally more intense for the trans isomer. By irradiating a sample with the appropriate wavelength, one could expect to observe changes in the absorption spectrum, signaling the conversion from the trans to the cis form.

A hypothetical study to elucidate the molecular conformation might involve the following steps:

Dissolving the compound in a suitable solvent and recording its initial UV-Vis spectrum to characterize the stable trans isomer.

Irradiating the solution with UV light of a wavelength corresponding to the π→π* transition of the trans isomer.

Monitoring the spectral changes over time, which would likely show a decrease in the π→π* absorption band and the appearance or increase of a new band corresponding to the cis isomer.

Confirmation of the isomeric structures could be achieved by ¹H NMR spectroscopy, where the chemical shifts of the aromatic protons would differ between the more symmetric trans isomer and the less symmetric cis isomer.

Without specific experimental data, a detailed table of findings cannot be constructed.

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, single-crystal X-ray diffraction would be the definitive technique to determine its crystal structure and analyze the intermolecular forces at play. Based on its molecular structure, several types of interactions would be anticipated.

C-H...O Hydrogen Bonds: The presence of the nitro group (with its oxygen atoms) and the methoxy group, along with aromatic and methyl C-H bonds, creates the potential for weak C-H...O hydrogen bonds. These interactions, while weaker than conventional O-H...O or N-H...O hydrogen bonds, play a significant role in stabilizing the crystal packing. In a crystalline structure, one would look for short contact distances between a carbon-bound hydrogen atom and an oxygen atom of a neighboring molecule, with a C-H...O angle approaching linearity.

π...π Stacking: The two aromatic rings of the azobenzene moiety are prime candidates for π...π stacking interactions. These occur when the electron-rich π systems of adjacent aromatic rings overlap. The geometry of this stacking can vary, from a parallel face-to-face arrangement to a parallel-displaced or a T-shaped (edge-to-face) configuration. The presence of substituents on the rings influences the nature and strength of these interactions.

A detailed crystallographic study would provide precise measurements of these interactions. The table below is a hypothetical representation of the kind of data that would be generated from such an analysis.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)Notes
C-H...O Hydrogen BondC(x)-H...O(y)dαDetails on the specific atoms involved
π...π StackingRing(i)...Ring(j)dcentroid-Centroid-to-centroid distance
dinterplanar-Interplanar distance

As no published crystal structure for this compound could be located, this table remains illustrative.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is used to analyze a powder, which consists of a multitude of tiny, randomly oriented crystallites.

A PXRD experiment on a crystalline sample of this compound would yield a unique diffraction pattern, which is a fingerprint of its crystal structure. This pattern consists of a series of peaks at specific diffraction angles (2θ), with varying intensities. The positions of the peaks are determined by the dimensions of the unit cell (the basic repeating unit of the crystal lattice), according to Bragg's Law. The intensities of the peaks are related to the arrangement of atoms within the unit cell.

The resulting PXRD pattern could be used for:

Phase Identification: To confirm that the synthesized bulk material consists of a single crystalline phase.

Purity Analysis: To detect the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Comparison with Simulated Patterns: The experimental PXRD pattern can be compared with a pattern simulated from single-crystal X-ray diffraction data (if available) to confirm that the bulk material has the same crystal structure as the single crystal.

A representative data table from a PXRD analysis would list the observed 2θ angles and the corresponding d-spacings and relative intensities of the diffraction peaks.

2θ (°)d-spacing (Å)Relative Intensity (%)
θ₁d₁I₁
θ₂d₂I₂
θ₃d₃I₃
.........

In the absence of experimental PXRD data for this compound, this table serves as a template for how such data would be presented.

Iv. Mechanistic Investigations of Photoisomerization and Thermal Relaxation

Photochemical Trans-Cis Isomerization Pathways

The conversion from the stable trans isomer to the metastable cis isomer is initiated by the absorption of light, which populates electronically excited states and sets in motion the structural changes.

The photoisomerization process in 4-Chloro-4'-methoxy-2-nitroazobenzene, a pseudo-stilbene type azobenzene (B91143), is initiated by the absorption of a photon, leading to electronic transitions from the ground state (S₀) to excited singlet states. nih.gov The two primary excitations involved are:

S₁←S₀ Transition : This involves the promotion of an electron from a non-bonding orbital (n) on one of the nitrogen atoms to an antibonding π* orbital of the azo group (n→π*). This transition is typically weak (symmetry-forbidden) and appears at longer wavelengths in the visible spectrum. researchgate.net

S₂←S₀ Transition : This is a higher-energy transition where an electron is promoted from a bonding π orbital to an antibonding π* orbital (π→π*). This transition is generally strong (symmetry-allowed) and occurs in the UV or near-visible region. researchgate.net

For many asymmetrically substituted azobenzenes, particularly push-pull systems like the title compound, efficient isomerization requires excitation to the S₂ state. nih.gov The presence of strong electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups can cause the n→π* and π→π* absorption bands to overlap, which may influence the quantum yield of isomerization. nih.gov

TransitionOrbital ChangeRelative EnergyAbsorption Intensity
S₁←S₀ n→πLowerWeak
S₂←S₀ π→πHigherStrong

Upon excitation, the molecule does not remain in the initially populated excited state. The deactivation process is extremely rapid and dictates the outcome of the photo-reaction. For most substituted azobenzenes, the favored deactivation pathway leading to isomerization proceeds as follows:

Initial excitation to the bright S₂(ππ*) state.

Ultrafast internal conversion (a radiationless process) to the lower-energy S₁(nπ*) state. researchgate.net

The molecule then evolves on the S₁ potential energy surface, undergoing the structural changes associated with isomerization. researchgate.net

Finally, the molecule deactivates back to the ground state (S₀) through a conical intersection, emerging as either the cis or trans isomer.

This multi-step process competes with other deactivation channels like fluorescence (emission of a photon from S₁) and non-productive internal conversion back to the trans-S₀ state. The efficiency of isomerization is determined by the relative rates of these competing pathways.

Conical intersections are critical points on the potential energy surfaces where the S₁ and S₀ states become degenerate, providing an extremely efficient funnel for radiationless transition back to the ground state. nih.gov For azobenzenes, after excitation and evolution on the S₁ surface, the molecule reaches a twisted geometry around the N=N bond where the S₁/S₀ conical intersection is accessible. researchgate.net

This passage through the conical intersection is a sub-picosecond event and is the key to the high efficiency of the photoisomerization process. nih.gov The molecule "drops" from the excited state to the ground state at this point, and the subsequent relaxation on the S₀ surface determines the final isomeric form (cis or trans). The dynamics at the conical intersection, including vibronic coherences, are a subject of advanced research and can be probed using techniques like ultrafast X-ray diffraction. nih.gov

Two primary mechanisms have been proposed for the isomerization of the azo group: rotation and inversion. researchgate.net

Rotation: This mechanism involves the torsion or twisting around the N=N double bond. In the excited state, the π-bond is weakened, facilitating this rotation towards a perpendicular geometry, which is near the conical intersection. nih.govresearchgate.net

Inversion: This pathway involves an in-plane, scissor-like motion where one of the nitrogen atoms passes through a linear transition state. researchgate.net

While both mechanisms are debated for thermal isomerization, there is a broad consensus that the photochemical trans-to-cis isomerization of azobenzene and its derivatives proceeds via the rotational mechanism. researchgate.netnih.gov The process involves excitation to an excited singlet state, followed by rotation of the azo bond to a twisted conical intersection, from which the molecule decays to the ground state. researchgate.net

V. Computational and Theoretical Studies of Electronic Structure and Reactivity

Quantum Chemical Methods for Ground and Excited States

A variety of quantum chemical methods are employed to model the behavior of 4-Chloro-4'-methoxy-2-nitroazobenzene. These methods range from those that describe the molecule in its lowest energy state (ground state) to more complex approaches that probe its behavior upon light absorption (excited states).

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is used to predict the optimized geometry, electronic properties, and reactivity of this compound in its ground state. A common approach involves using a functional like B3LYP combined with a suitable basis set, such as 6-31G* or larger, to accurately model the system. rsc.org

The substitution pattern of this compound, featuring an electron-donating methoxy (B1213986) group (-OCH3) and electron-withdrawing nitro (-NO2) and chloro (-Cl) groups, establishes a "push-pull" system. This configuration significantly influences its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

For a push-pull azobenzene (B91143) like this compound, the HOMO is typically localized on the electron-rich part of the molecule (the phenyl ring with the methoxy group), while the LUMO is concentrated on the electron-deficient part (the phenyl ring with the nitro and chloro groups). This spatial separation of the frontier orbitals is characteristic of push-pull systems.

The presence of strong electron-donating (-OCH3) and electron-withdrawing (-NO2) groups leads to a destabilization of the HOMO and a stabilization of the LUMO, respectively. nih.govacs.org This results in a smaller HOMO-LUMO gap compared to unsubstituted azobenzene. rsc.org A smaller energy gap generally implies higher reactivity and is associated with a red-shift (shift to longer wavelengths) in the electronic absorption spectrum. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Azobenzenes Note: These are typical values for analogous push-pull azobenzenes and not specific experimental or calculated values for this compound.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Azobenzene (unsubstituted)-6.5-1.55.0
Push-Pull Azobenzene-5.8-2.23.6

This table illustrates the general trend of a reduced energy gap in push-pull systems compared to the parent azobenzene molecule. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.net It quantifies the delocalization of electron density, which is crucial for understanding the stability and reactivity of conjugated systems like azobenzenes.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of medium to large-sized molecules. It is used to simulate the UV-Visible absorption spectrum of this compound by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

The absorption spectrum of azobenzenes is characterized by two main absorption bands: a strong π→π* transition in the UV region and a weaker n→π* transition at longer wavelengths, often in the visible region. For push-pull systems like this compound, the π→π* transition is significantly red-shifted compared to unsubstituted azobenzene. nih.govacs.org This shift is a direct consequence of the reduced HOMO-LUMO gap. TD-DFT calculations can accurately predict the wavelengths of these transitions (λmax), providing valuable insights for the design of photoswitches that operate at specific wavelengths of light.

Table 2: Typical Calculated Absorption Wavelengths for Azobenzene Derivatives Note: These are representative values for different classes of azobenzenes and not specific calculated values for this compound.

Compound TypeTransitionCalculated λmax (nm)
Unsubstituted Azobenzenen→π~450
π→π~320
Push-Pull Azobenzenen→π~480-550
π→π~380-450

This table demonstrates the red-shift in both n→π* and π→π* transitions for a typical push-pull azobenzene.

While TD-DFT is excellent for predicting absorption spectra, it can be less reliable for describing the complex potential energy surfaces involved in the photoisomerization process, especially near conical intersections where different electronic states become degenerate. For studying the dynamics of the excited state, more sophisticated and computationally intensive ab initio methods are often necessary.

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its dynamically correlated extensions, such as Multi-Reference Singles and Doubles Configuration Interaction (MRSDCI) and Second-Order Perturbation Theory (RASPT2), provide a more accurate description of the electronic states during isomerization. acs.org These methods are crucial for mapping the potential energy surfaces of the excited states and for identifying the reaction pathways (e.g., rotation vs. inversion mechanisms) and transition states involved in the trans-to-cis and cis-to-trans isomerization of azobenzenes. Although computationally demanding, these methods offer a detailed understanding of the photochemistry and the factors that determine the efficiency and speed of the photoswitching process. acs.org

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Simulation of Photoisomerization Dynamics

The photo-induced trans-to-cis and cis-to-trans isomerization is the cornerstone of azobenzene functionality. Simulating these ultrafast dynamic processes provides a molecular-level movie of the isomerization event, revealing the sequence of electronic and nuclear rearrangements that occur upon light absorption.

Non-adiabatic dynamics simulations are essential for modeling photochemical processes like isomerization, where the Born-Oppenheimer approximation (which assumes electronic and nuclear motions are separate) breaks down. chemrxiv.org These simulations model the evolution of the molecule across multiple electronic states, including transitions between them. rsc.org

For push-pull azobenzenes, such as this compound, simulations often employ trajectory surface hopping approaches. rsc.org In this method, the molecule's trajectory is propagated on a single potential energy surface until it reaches a region where surfaces are close in energy (a conical intersection or avoided crossing), at which point it can "hop" to another electronic state. rsc.org

Studies on analogous push-pull systems reveal a sequence of events following photoexcitation. rsc.org For instance, upon excitation to the S2 (ππ) state, an ultrafast transformation to an intermediate state (potentially the S1 (nπ) state) can occur on a sub-100 femtosecond timescale. rsc.org This is followed by the isomerization and deactivation back to the ground state (S0) on a picosecond timescale, and subsequent vibrational cooling of the "hot" ground-state molecule. rsc.org Advanced techniques may incorporate machine learning to accelerate the calculation of energies and couplings, enabling simulations over longer timescales and with greater statistical significance. rsc.org

A summary of typical time constants derived from kinetic models in studies of similar push-pull azobenzenes is presented below. rsc.org

ProcessTime Constant (τ)Description
S2 → S1/Intermediate State Transformation~0.08 - 0.12 psUltrafast internal conversion from the initially excited ππ* state.
Isomerization & Radiationless Deactivation (S1 → S0)~0.70 - 1.0 psThe key isomerization step and decay to the electronic ground state.
Vibrational Cooling (S0)~6.0 psDissipation of excess vibrational energy from the newly formed isomer.

The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. For azobenzene isomerization, the PES is typically plotted along key reaction coordinates, such as the CNNC dihedral angle (representing rotation) and the CNN bond angles (representing inversion).

Computational studies, including CASSCF and DFT methods, have been used to map the PES for azobenzene and its derivatives. nycu.edu.tw For the parent azobenzene, the S1 PES was found to have a substantial energy barrier along the inversion pathway, making it an unfavorable channel for efficient electronic relaxation. nycu.edu.tw

In push-pull substituted azobenzenes, the situation is further clarified. Time-dependent density functional theory (TD-DFT) dynamics simulations have shown that the torsional or rotational mechanism, which proceeds via rotation around the N=N double bond, is the dominant productive route for isomerization. acs.orgnih.govacs.org In extensive simulations of push-pull systems, structures corresponding to an inversion-based mechanism were reportedly not detected. acs.orgnih.gov This is attributed to the electronic nature of the push-pull substituents, which modifies the energy landscape to favor the rotational pathway. nih.gov The transition state for the rotational mechanism is believed to be more polar than the cis-conformer, a hypothesis supported by the strong influence of solvent polarity on isomerization rates in donor-acceptor azobenzenes. longdom.org

Structure-Property Relationship Analysis

The specific substituents on the azobenzene core—a chloro group at the 4-position, a methoxy group at the 4'-position, and a nitro group at the 2-position—are not arbitrary. Their electronic donating or withdrawing characteristics and their positions on the phenyl rings precisely tune the molecule's properties.

The combination of an electron-donating group (EDG) and electron-withdrawing groups (EWG) creates a "push-pull" system. This configuration has profound effects on the molecule's electronic structure and, consequently, its spectroscopic and isomerization behavior. nih.govacs.org

Spectroscopic Properties: A key consequence of the push-pull substitution pattern is the significant red-shift (a shift to longer wavelengths) of the intense π→π* absorption band. nih.govacs.org The destabilization of the HOMO by the donor (methoxy) and stabilization of the LUMO by the withdrawers (nitro, chloro) reduces the energy required for this electronic transition, pushing the absorption into the visible light region. acs.org This effect is crucial for applications requiring visible-light photoswitching. nih.gov

Isomerization Properties: Push-pull substitution can enhance photoisomerization efficiency. acs.orgnih.gov By lowering the energy of the bright ππ* (S2) state, its potential energy surface more closely resembles that of the typically more productive nπ* (S1) state, leading to a higher quantum yield for isomerization. nih.gov The specific placement of substituents also matters. Ortho-substituents, like the 2-nitro group, can influence the stability of the Z-isomer and the energy barrier of thermal relaxation. nih.gov

The individual effects of the substituents present in this compound are summarized below.

SubstituentPositionClassElectronic Effect
-NO22Strong Electron-WithdrawingWithdraws electron density via strong resonance and inductive effects. minia.edu.eglibretexts.org
-Cl4Weakly Deactivating / Electron-WithdrawingWithdraws electron density via strong inductive effect; weakly donates via resonance. libretexts.org
-OCH34'Strong Electron-DonatingDonates electron density via resonance. libretexts.org

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate a molecule's structural or physicochemical properties with its macroscopic functions or activities. For a molecule like this compound, QSPR could be used to predict properties such as the wavelength of maximum absorption (λmax), the quantum yield of isomerization, or the half-life of the Z-isomer.

The process involves calculating a set of molecular descriptors (e.g., electronic parameters, steric properties, topological indices) for a series of related azobenzene derivatives. These descriptors are then used to build a mathematical model (often using statistical methods like multiple linear regression or machine learning algorithms) that links them to an experimentally measured property. researchgate.net For instance, a modified Hammett equation, a classic QSPR approach, has been used to parameterize substituent effects on azobenzene properties. acs.org Such models, once validated, can be used to virtually screen new, yet-to-be-synthesized derivatives to identify candidates with desired properties, accelerating the design of optimized molecular photoswitches. researchgate.net

Theoretical Prediction of Reactivity and Chemical Interactions

Theoretical calculations are invaluable for predicting the chemical reactivity of specific sites within the this compound molecule and how it might interact with its environment. Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and determine their energetic feasibility. researchgate.net

A key area of predicted reactivity for this molecule involves the ortho-nitro group. Combined experimental and theoretical studies on related 2-nitro-substituted aromatic compounds have shown that this moiety can direct specific thermal degradation pathways. researchgate.net DFT-based calculations of formation and degradation enthalpies have shown very good agreement with experimental results from thermal analysis, indicating that computational methods can reliably predict the thermal stability and decomposition reactions of such compounds. researchgate.net

Furthermore, theoretical models can predict how the molecule interacts with other chemical species. For example, calculations can reveal the strength of intermolecular interactions, such as hydrogen bonding, which is critical for understanding its behavior in different solvents or in biological systems. beilstein-journals.org Molecular modeling has been successfully used to support the observed stability of co-crystals involving similar chloro-nitro substituted aromatic acids by quantifying the interactions between the constituent molecules. nih.gov These predictive capabilities allow for the rational design of azobenzene-based systems for specific applications by anticipating their chemical behavior and interactions.

General Reactivity Studies of Azo Group

The azo group (–N=N–) is the central functional moiety in azobenzenes, and its reactivity is profoundly influenced by the nature of the substituents on the aromatic rings. pearson.comnih.gov In the case of this compound, the presence of an electron-withdrawing nitro group, a halogen (chloro), and an electron-donating methoxy group creates a complex electronic environment that dictates its chemical behavior.

The azo group can act as an electron-withdrawing entity, which influences the reactivity of the attached aromatic rings in substitution reactions. pearson.com General reactions involving the azo group include reduction and oxidation. Hydrogenation can lead to the formation of hydrazo compounds, while strong oxidizing agents like hydrogen peroxide can form azoxy derivatives. nih.gov The reduction of aromatic nitro compounds is a common method for synthesizing symmetrical azo compounds. researchgate.net For instance, the photoreduction of 4-diethylamino-4′-nitroazobenzene has been shown to yield the corresponding hydrazo derivative or amines, depending on the conditions. rsc.org

A key characteristic of azobenzenes is the reversible trans-cis (or E/Z) isomerization around the N=N double bond, which can be triggered by light. nih.govwikipedia.org The thermal stability of these isomers and the energy barrier for isomerization are highly dependent on the electronic nature of the substituents. acs.orgresearchgate.net Computational studies on various azobenzene derivatives have elucidated the mechanisms of this isomerization, which can occur via rotation or inversion pathways. nih.govresearchgate.net

Theoretical studies indicate that electron-withdrawing substituents, such as the nitro group present in this compound, generally decrease the energy barrier for isomerization in the ground state. acs.org Conversely, electron-donating groups tend to increase this barrier. acs.orgresearchgate.net This suggests that the nitro group in the target molecule plays a significant role in its photoswitching properties. The presence of electron-withdrawing functionalities can also significantly influence the absorption spectra of both the E and Z isomers. mdpi.com

Table 1: Influence of Substituents on Azo Group Reactivity and Isomerization

PropertyEffect of Electron-Withdrawing Groups (e.g., -NO₂)Effect of Electron-Donating Groups (e.g., -OCH₃)Citation
Aromatic Ring Reactivity Deactivates ring for electrophilic substitutionActivates ring for electrophilic substitution pearson.com
Isomerization Energy Barrier (Ground State) DecreasesIncreases acs.orgresearchgate.net
Thermal Relaxation (Z to E) Prolonged relaxation timeShorter relaxation time mdpi.com
Absorption Spectra Significant influence on λmaxMore subtle changes mdpi.com

The synthesis of aromatic azo compounds is often achieved through an electrophilic substitution reaction known as azo coupling, where a diazonium salt reacts with an electron-rich aromatic compound. nih.govwikipedia.org The reaction is typically conducted at low temperatures due to the instability of diazonium salts. wikipedia.org

Exploration of Noncovalent Interactions in Derivatives

Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of azobenzene derivatives. These interactions, though weaker than covalent bonds, collectively play a dominant role in the structure and function of molecular systems. For derivatives similar to this compound, several types of noncovalent forces are computationally explored.

π–π Stacking: The aromatic rings of azobenzenes are prone to π–π stacking interactions. These forces are significant in the association of molecules in solution and in the solid state. Computational studies on azobenzene derivatives have shown that π–π stacking is a key interaction mode, for example, in the binding of these molecules to biological macromolecules like DNA. rsc.org

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like hydroxyl or primary amine groups, derivatives with such functionalities exhibit significant hydrogen bonding. Studies on hydroxyl-substituted azobenzenes suggest that intramolecular hydrogen bonds can form with the azo group, which can hinder the isomerization process. nih.gov In related structures like 2-chloro-4-nitrobenzoic acid, computational studies have revealed the formation of stable hydrogen-bonded dimers in solution. researchgate.net

Van der Waals and Dispersion Forces: London dispersion forces, a component of van der Waals interactions, are particularly important for the stability of larger molecular assemblies. Research on meta-substituted azobenzenes has highlighted that dispersion interactions between bulky substituents can stabilize the Z-conformer of the molecule. chemrxiv.org

Halogen Bonding and Other Interactions: The chlorine atom in this compound can participate in halogen bonding, a directional noncovalent interaction between a halogen atom and a Lewis base. Furthermore, intramolecular interactions, such as those observed between selenium and nitrogen atoms in certain azo compounds, can enforce planarity on the molecule. bris.ac.uk The spatial arrangement and intermolecular contacts can be analyzed using techniques like Hirshfeld surface analysis, which helps in decoding the molecule's spatial attributes and interaction patterns. nih.gov

Table 2: Types of Noncovalent Interactions in Azobenzene Derivatives

Interaction TypeDescriptionExample from a Derivative StudyCitation
π–π Stacking Attractive interaction between aromatic rings.Intercalation of a trans-azobenzene derivative into DNA. rsc.org
Hydrogen Bonding Interaction involving a hydrogen atom and an electronegative atom (N, O).Hydroxyl groups forming hydrogen bonds with the azo group, hindering isomerization. nih.gov
Van der Waals Forces Weak intermolecular forces, including London dispersion.Stabilization of the Z-conformer by interactions between bulky meta-substituents. chemrxiv.org
Intramolecular Interactions Interactions within the same molecule.Strong secondary Se···N interactions leading to a planar molecular structure. bris.ac.uk

Vi. Design Principles and Engineering of Azobenzene Derivatives for Functional Materials

Molecular Design Strategies for Tunable Photoresponse

The photochemical behavior of azobenzene (B91143) derivatives, including 4-Chloro-4'-methoxy-2-nitroazobenzene, is not static. It can be rationally engineered by altering the molecule's structure to achieve desired functionalities. This involves controlling the isomerization process, shifting absorption wavelengths, and leveraging the electronic effects of substituents.

The trans (E) isomer of azobenzene is thermodynamically more stable than the cis (Z) isomer. rsc.org The transition between these states, triggered by light, involves a significant geometric change. nih.gov This process can be controlled by introducing specific structural features to the azobenzene core.

The isomerization of azobenzenes can proceed via two primary mechanisms: rotation around the N=N bond or an inversion mechanism. rsc.orglongdom.org The introduction of bulky substituents, particularly at the ortho positions, can sterically hinder the rotation required for isomerization, influencing the kinetics and quantum yields of the process. nih.gov In the case of this compound, the nitro group at the ortho position introduces significant steric bulk. This can influence the planarity of the trans isomer and raise the energy barrier for the trans-to-cis isomerization. polimi.itacs.org Furthermore, intramolecular interactions, such as hydrogen bonding, can act as a "molecular lock," stabilizing the trans isomer and potentially preventing photoisomerization. polimi.itacs.org While this compound does not form intramolecular hydrogen bonds itself, its structural design highlights how targeted substitutions can manipulate the energy landscape of the isomerization pathways.

Unsubstituted azobenzene typically requires UV light for its trans-to-cis isomerization, which can be limiting for applications in biological systems or materials that are sensitive to high-energy radiation. bsb-muenchen.deacs.org A key goal in azobenzene engineering is to shift the absorption bands to the visible or even near-infrared (NIR) region of the spectrum. acs.orgresearchgate.net

This red-shift is effectively achieved by creating a "push-pull" system. nih.gov This strategy involves placing an electron-donating group (EDG) on one phenyl ring and an electron-withdrawing group (EWG) on the other. rsc.org This arrangement decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. nih.govrsc.org

This compound is a prime example of a push-pull architecture. The methoxy (B1213986) group (-OCH₃) at the 4'-position acts as an EDG, while the chloro (-Cl) group at the 4-position and the powerful nitro group (-NO₂) at the 2-position serve as EWGs. youtube.comacs.orgbeilstein-journals.org This specific combination of substituents is designed to significantly enhance the charge-transfer character of the π-π* electronic transition, causing a substantial redshift in its absorption spectrum compared to unsubstituted azobenzene. nih.govbeilstein-journals.org This allows the isomerization to be triggered by lower-energy visible light. nih.govbsb-muenchen.de

The optical properties of azobenzenes are profoundly influenced by the nature and position of electron-directing substituents on the aromatic rings. rsc.orgmdpi.com In this compound, each group plays a distinct role in modulating the molecule's electronic structure.

Methoxy Group (-OCH₃): As a strong electron-donating group, the para-methoxy substituent increases the energy of the HOMO. nih.gov This "push" of electron density into the π-system makes the molecule more susceptible to electronic excitation at lower energies. acs.orgdoi.org

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group. Its presence, particularly in conjugation with the azo bridge, stabilizes the LUMO. youtube.combeilstein-journals.org This "pull" of electron density significantly lowers the energy required for the π-π* transition. longdom.org The ortho-positioning of the nitro group also introduces steric and electronic effects that can further modify the absorption spectrum and isomerization kinetics. actachemicamalaysia.com

The combined effect of these substituents creates a highly polarized molecule with a finely tuned, red-shifted absorption spectrum, making it a candidate for applications requiring visible-light activation. researchgate.netmdpi.com

Table 1: Influence of Substituents on the Properties of the Azobenzene Core in this compound
SubstituentPositionElectronic EffectImpact on Molecular OrbitalsResulting Effect on Absorption Spectrum
Methoxy (-OCH₃)4' (para)Electron-Donating (EDG) acs.orgRaises HOMO Energy Level nih.govContributes to bathochromic (red) shift doi.org
Nitro (-NO₂)2 (ortho)Strong Electron-Withdrawing (EWG) beilstein-journals.orgLowers LUMO Energy Level nih.govStrongly promotes bathochromic (red) shift longdom.org
Chloro (-Cl)4 (para)Electron-Withdrawing (EWG) actachemicamalaysia.comContributes to lowering LUMO Energy LevelEnhances the bathochromic (red) shift

Incorporation into Advanced Materials Architectures

The utility of azobenzene derivatives like this compound is fully realized when they are integrated into larger material systems. This incorporation translates the nanoscale molecular motion of photoisomerization into a macroscopic response, creating smart materials that can change their properties on demand.

Azobenzene units can be incorporated into polymer structures either as part of the main chain, as side chains, or as cross-linkers. rsc.org When integrated into polymers and gels, the photoisomerization of the azobenzene moiety can induce changes in polymer conformation, solubility, viscosity, and mechanical properties. rsc.org For instance, the significant change in geometry between the linear trans form and the bent cis form can disrupt the packing of polymer chains, leading to photo-induced expansion or contraction of the material.

A molecule such as this compound could be incorporated into a polymer backbone or attached as a pendant group, provided a suitable functional handle for polymerization is added to its structure. Even without covalent bonding, it can be dispersed as a dopant in a polymer matrix. Upon irradiation with visible light, its isomerization would alter the free volume and polarity of its local environment, thereby modifying the properties of the host polymer. Azobenzene derivatives have also been used to create hydrogelators that respond to light, where the trans-cis isomerization disrupts the self-assembled fibrillar network responsible for gelation, leading to a light-induced gel-to-sol transition. nih.gov

Hybrid organic-inorganic materials offer a way to combine the photoresponsive nature of azobenzene with the robustness, high surface area, and structural versatility of inorganic materials like silica (B1680970). researchgate.net Mesoporous silica nanoparticles (MSNs), such as MCM-41 or SBA-15, are particularly attractive scaffolds. nih.govnih.gov Their ordered pore structures can be loaded with cargo, and the external surface can be functionalized with molecular "gatekeepers."

Azobenzene derivatives can be grafted onto the surface of silica nanoparticles to act as light-operated gates. researchgate.netresearchgate.net In such a system, the azobenzene units in their extended trans state can block the pores of the MSNs, trapping guest molecules inside. Upon irradiation with the appropriate wavelength of light, they isomerize to the bent cis state, effectively "opening" the pores and releasing the cargo. researchgate.net A compound like this compound, with its visible-light responsiveness, is an excellent candidate for this type of application, offering enhanced biocompatibility by avoiding UV light. The synthesis of these hybrid materials typically involves functionalizing the silica surface with amine groups, which can then be coupled to a modified azobenzene derivative. nih.govcmpw-pan.pl This approach provides excellent mechanical and thermal stability while enabling precise external control over the material's function. researchgate.net

Thin Films and Nanosheets

The incorporation of azobenzene derivatives into thin films and nanosheets allows for the creation of surfaces with photo-controllable properties. Although no specific studies on thin films made from this compound are available, the general methodologies are well-established for other analogs. These methods include:

Layer-by-Layer (LbL) Assembly: This technique involves the sequential adsorption of positively and negatively charged polymers or molecules, at least one of which contains an azobenzene unit, to build up a multilayered film. tcichemicals.com The resulting films are robust and can be disassembled on demand using light to isomerize the azobenzene component, altering its charge or polarity and weakening the electrostatic interactions holding the film together. tcichemicals.com

Anchoring to Nanoparticles: Azobenzene derivatives with appropriate functional groups (e.g., carboxylic acids) can be chemically bonded to the surface of metal oxide nanoparticle thin films, such as ZrO₂, TiO₂, or CeO₂. nih.govsigmaaldrich.com This approach creates hybrid materials where the photo-switching of the azobenzene can be studied at a solid-state interface. The confinement at the nanoparticle surface has been shown to alter the isomerization kinetics compared to the molecule in solution. sigmaaldrich.com

Atomic/Molecular Layer Deposition (ALD/MLD): This precision deposition technique allows for the growth of highly uniform thin films with monolayer control. vulcanchem.com By using a bifunctional azobenzene molecule like azobenzene-4,4'-dicarboxylic acid as a linker, it is possible to create metal-organic framework (MOF) type structures or amorphous hybrid films with photoreactive properties. vulcanchem.com

These fabrication strategies enable the development of photoresponsive surfaces for applications in areas such as remote-controlled drug release, rewritable optical data storage, and light-controlled wetting.

Supramolecular Assemblies and Macrocycles

The ability of azobenzene units to change shape upon photo-isomerization makes them excellent building blocks for dynamic supramolecular systems and macrocycles. The trans isomer is planar and promotes stacking and assembly, while the bent cis isomer disrupts these ordered structures. This principle allows for the photochemical control over the formation and dissociation of complex architectures.

Recent progress in the field highlights several approaches, none of which have yet been specifically applied to this compound but are broadly applicable:

Photoresponsive Polymers: Supramolecular polymers can be constructed using monomers that interact through non-covalent bonds, such as hydrogen bonding. nih.gov By incorporating an azobenzene motif into the monomer design, the polymerization process can be controlled by light. The linear trans isomer favors the formation of long polymer chains, while irradiation converts it to the cis isomer, leading to depolymerization or the formation of smaller aggregates. nih.gov

Host-Guest Systems: Azobenzene units can be incorporated into host molecules (e.g., crown ethers, cyclodextrins) or as guest molecules. The photo-isomerization can be used to control the binding and release of guests, forming the basis for light-activated molecular machines and delivery systems.

Self-Assembled Nanomaterials: Azobenzene-containing small molecules and polymers can self-assemble into various nanostructures like micelles, vesicles, and fibers. chemicalbook.com The morphology and stability of these structures can often be manipulated with light, leading to photoresponsive changes in the material's bulk properties.

The design of macrocycles containing azobenzene units has also led to the creation of compounds that exhibit photo-induced crystal-to-liquid phase transitions.

Fundamental Mechanisms of Photoinduced Macroscopic Changes in Materials

The transition from a molecular-level photo-isomerization to a macroscopic change in a material is a complex process that relies on the amplification of molecular motion. This is typically achieved by incorporating a high density of azobenzene chromophores into an ordered matrix like a crystal or a polymer network.

Photomechanical Effects in Crystals and Polymers

Photomechanical effects, where light energy is directly converted into mechanical work, are a hallmark of azobenzene-containing materials.

In Crystals: While once thought to be too rigid to allow for isomerization, it is now known that thin crystals of some azobenzene derivatives can exhibit powerful photomechanical responses. Upon irradiation, a gradient of trans-to-cis isomerization occurs from the surface inwards due to light absorption. This creates internal stress, as the bent cis isomers occupy more space, causing the crystal to bend, twist, or even jump. The effect is often reversible, with the crystal returning to its original shape upon thermal relaxation or irradiation with a different wavelength of light. The specific substitution on the azobenzene, such as fluorination, has been shown to influence the thermal stability of the cis isomer and the nature of the mechanical response.

In Polymers: When azobenzene is incorporated into a polymer matrix, either in the main chain or as a side chain, its isomerization can lead to macroscopic expansion or contraction of the material. nih.govrsc.org In liquid crystal elastomers, the isomerization of the azobenzene guest molecules can disrupt the ordered state of the liquid crystal host, leading to a change in the material's shape. The direction of the mechanical response can even be controlled by using polarized light, which selectively excites azobenzene molecules aligned with the polarization direction. nih.gov

Photo-liquefaction Phenomena

A dramatic manifestation of photo-induced change is the isothermal phase transition from a solid crystal to a liquid. This phenomenon, known as photo-liquefaction, has been observed in several azobenzene derivatives. The crystalline state is stabilized by the efficient packing of the planar trans isomers. Upon UV irradiation, the formation of a sufficient population of the bulky, non-planar cis isomers disrupts the crystal lattice to such an extent that the material melts at a constant temperature. This process is often reversible, with the material recrystallizing as the cis isomers thermally relax back to the trans form. The introduction of specific substituents, such as a methyl group at the 3-position, has been shown to be an effective strategy for designing molecules that exhibit this behavior.

Optically Controlled Structural and Functional Changes

Beyond mechanical work and phase changes, the photo-isomerization of azobenzene can be used to control a wide range of structural and functional properties in materials. By incorporating azobenzene into polymeric liquid crystals, for example, it is possible to optically switch the material between glassy, nematic, and isotropic states. The trans-to-cis isomerization disrupts the long-range orientational order of the liquid crystal phase. Using polarized light, it is possible to induce anisotropic molecular alignment, leading to photo-induced birefringence, or to create complex surface relief gratings through light-induced mass transport. nih.gov These optically-controlled changes are central to applications in photonics, data storage, and smart optics.

Photo-induced Phase Transitions

Photo-induced phase transitions are a general class of phenomena that includes photo-liquefaction and the disruption of liquid crystalline phases. lookchem.com The underlying principle is that the two isomers of azobenzene have different shapes and intermolecular interactions. The elongated trans form often stabilizes ordered phases (crystalline, nematic), while the bent cis form acts as a structural "defect" that destabilizes these phases and favors a more disordered, isotropic state. The efficiency of this disruption depends on factors such as the concentration of the azobenzene chromophore and the nature of the host matrix. In some systems, the transition can be triggered by visible light through a cyclic trans-cis-trans isomerization process that dynamically disorganizes the material's structure.

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